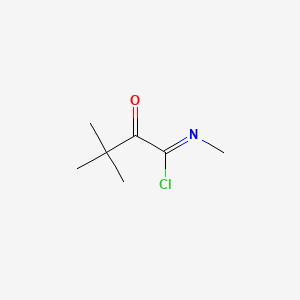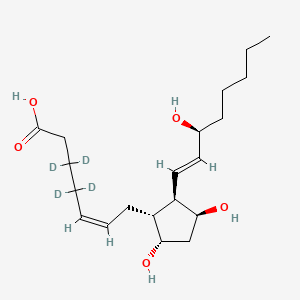
11beta-Prostaglandin F2alpha-d4
Overview
Description
11beta-Prostaglandin F2alpha-d4 is a synthetic derivative of the naturally occurring prostaglandin F2alpha. Prostaglandins are lipid compounds that perform hormone-like functions in various physiological processes, including inflammation, pain, and reproduction. The compound this compound is specifically labeled with deuterium, which makes it useful in various scientific studies.
Mechanism of Action
Target of Action
The primary target of 11beta-Prostaglandin F2alpha-d4 is the prostaglandin F2α receptor . This receptor is a G-protein-coupled receptor that is involved in various biological processes, including inflammation, pain, and reproduction . The action of this compound is dependent on the number of receptors on the corpus luteum membrane .
Mode of Action
This compound acts by binding to the prostaglandin F2α receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Because this compound is linked with an increase in uterine oxytocin levels, there is evidence that this compound and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Biochemical Pathways
This compound is involved in the prostaglandin metabolic pathway . Prostaglandins are lipids throughout the entire body that have a hormone-like function . They play a crucial role in the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
For the naturally occurring prostaglandin f2α, the elimination half-life is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma . These properties may impact the bioavailability of this compound.
Result of Action
The action of this compound results in various molecular and cellular effects. It stimulates uterine muscle contractions, which aids in the birth process . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . In systemic mastocytosis, this compound is elevated in the urine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase . The action of this compound is also dependent on the number of receptors on the corpus luteum membrane .
Biochemical Analysis
Biochemical Properties
11beta-Prostaglandin F2alpha-d4 interacts with various enzymes and proteins. It is intended for use as an internal standard for the quantification of 11beta-Prostaglandin F2alpha by GC- or LC-mass spectrometry . The primary plasma metabolite of PGD2 in vivo , it is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that 2,3-Dinor-11beta-prostaglandin F2 alpha (2,3 BPG) is elevated in the urine of patients with systemic mastocytosis (SM) .
Metabolic Pathways
This compound is involved in the prostanoid metabolic pathway . It is produced by the action of cyclooxygenases on arachidonic acid thus forming prostaglandin H2 which is then processed further to other prostanoids by additional enzymes .
Preparation Methods
The synthesis of 11beta-Prostaglandin F2alpha-d4 involves several steps, starting from the precursor arachidonic acid. The synthetic route typically includes the following steps:
Oxidation: Arachidonic acid is oxidized to form prostaglandin H2.
Reduction: Prostaglandin H2 is then reduced to prostaglandin F2alpha.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the prostaglandin F2alpha molecule to produce this compound.
Chemical Reactions Analysis
11beta-Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different prostaglandin derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, especially at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11beta-Prostaglandin F2alpha-d4 has several scientific research applications:
Chemistry: It is used as a standard in mass spectrometry due to its deuterium labeling.
Biology: The compound is studied for its role in cellular signaling pathways.
Medicine: Research focuses on its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Comparison with Similar Compounds
11beta-Prostaglandin F2alpha-d4 is unique due to its deuterium labeling, which distinguishes it from other prostaglandin F2alpha derivatives. Similar compounds include:
Prostaglandin F2alpha: The naturally occurring form without deuterium labeling.
Carboprost: A synthetic analog used clinically to treat postpartum hemorrhage.
Latanoprost: Another synthetic analog used to treat glaucoma
These compounds share similar biological activities but differ in their specific applications and molecular modifications.
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-SGSFECARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester](/img/structure/B570237.png)
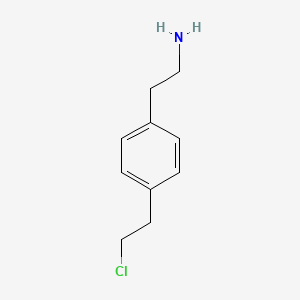
![(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate](/img/structure/B570243.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B570244.png)
![6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570246.png)
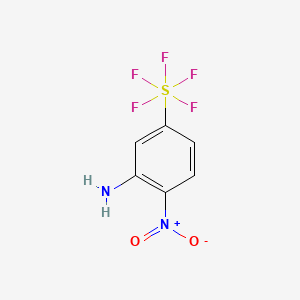
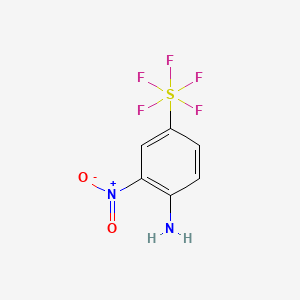

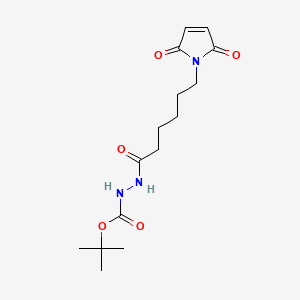
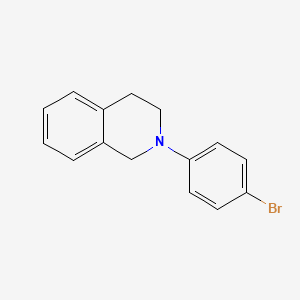
![1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)](/img/new.no-structure.jpg)
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
